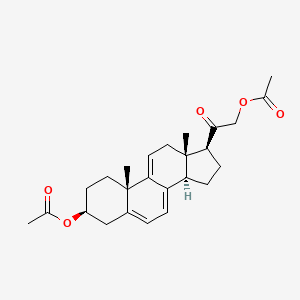
3beta,21-Dihydroxy-pregna-5,7,9(11)-trien-20-one diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3beta,21-Dihydroxy-pregna-5,7,9(11)-trien-20-one diacetate is a synthetic steroid derivative. It belongs to the class of pregnane steroids, which are characterized by their 21-carbon skeleton. This compound is notable for its unique structure, which includes multiple hydroxyl groups and acetylated positions, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3beta,21-Dihydroxy-pregna-5,7,9(11)-trien-20-one diacetate typically involves multi-step organic reactions. The starting material is often a simpler steroid, which undergoes a series of functional group transformations. Key steps include:
Hydroxylation: Introduction of hydroxyl groups at the 3beta and 21 positions.
Acetylation: Acetylation of the hydroxyl groups to form diacetate.
Formation of the Triene System: Introduction of double bonds at the 5, 7, and 9(11) positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts or microbial transformation to achieve specific functional group modifications. These methods can offer higher selectivity and yield compared to purely chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3beta,21-Dihydroxy-pregna-5,7,9(11)-trien-20-one diacetate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of acetyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Acetyl groups can be replaced using nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3beta,21-Dihydroxy-pregna-5,7,9(11)-trien-20-one diacetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroid derivatives.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a chemical intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3beta,21-Dihydroxy-pregna-5,7,9(11)-trien-20-one diacetate involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, it can modulate gene expression and influence various biological pathways. The exact pathways and targets can vary depending on the specific context and application.
Comparación Con Compuestos Similares
Similar Compounds
3alpha,21-Dihydroxy-5beta-pregnane-11,20-dione: Another pregnane steroid with hydroxyl groups at different positions.
Pregna-5,16-dien-20-one, 3-hydroxy-: A steroid with a similar carbon skeleton but different functional groups and double bond positions.
Uniqueness
3beta,21-Dihydroxy-pregna-5,7,9(11)-trien-20-one diacetate is unique due to its specific arrangement of hydroxyl and acetyl groups, as well as the presence of multiple double bonds. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Propiedades
Número CAS |
7252-92-8 |
|---|---|
Fórmula molecular |
C25H25N5O |
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
18-(diethylamino)-12-imino-3,11-diazapentacyclo[12.8.0.02,11.04,9.016,21]docosa-1(22),2,4,6,8,13,16(21),17,19-nonaene-13-carboxamide |
InChI |
InChI=1S/C25H25N5O/c1-3-29(4-2)18-10-9-15-12-20-19(13-17(15)11-18)22(24(27)31)23(26)30-14-16-7-5-6-8-21(16)28-25(20)30/h5-12,26H,3-4,13-14H2,1-2H3,(H2,27,31) |
Clave InChI |
NXWGKPYPFXPEPR-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC(=O)C1CCC2C1(CC=C3C2=CC=C4C3(CCC(C4)OC(=O)C)C)C |
SMILES isomérico |
CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(CC=C3C2=CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1)C=C3C(=C(C(=N)N4C3=NC5=CC=CC=C5C4)C(=O)N)C2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















